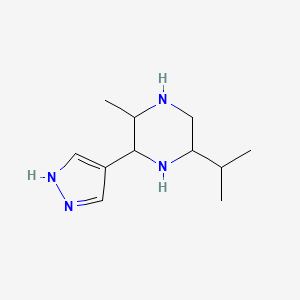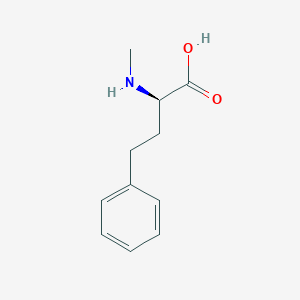
(R)-2-(Methylamino)-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Methylamino)-4-phenylbutanoic acid is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a methylamino group and a phenyl group attached to a butanoic acid backbone. Its chiral nature means it has two enantiomers, with the ®-enantiomer being the focus of this article.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)-4-phenylbutanoic acid typically involves several steps, starting from readily available precursors. One common method involves the use of a Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino carbonyl compound . This intermediate can then be further modified to introduce the phenyl group and the carboxylic acid functionality.
Industrial Production Methods
Industrial production of ®-2-(Methylamino)-4-phenylbutanoic acid often employs catalytic asymmetric synthesis to ensure high enantiomeric purity. This can involve the use of chiral catalysts or chiral auxiliaries to direct the formation of the desired ®-enantiomer. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Methylamino)-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-(Methylamino)-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(2R)-2-(methylamino)-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-12-10(11(13)14)8-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m1/s1 |
Clave InChI |
NVXKJPGRZSDYPK-SNVBAGLBSA-N |
SMILES isomérico |
CN[C@H](CCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CNC(CCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


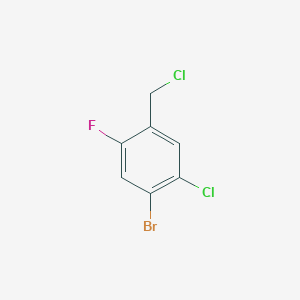


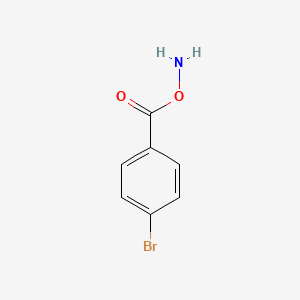
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)


![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
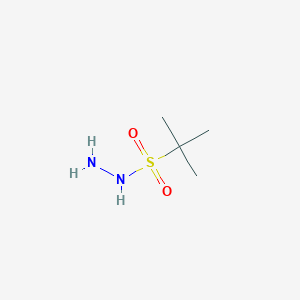
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)

![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
